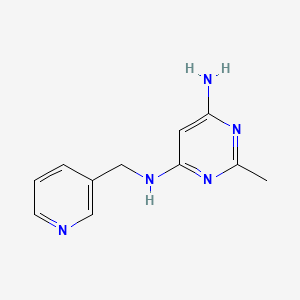

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC17893039

Molecular Formula: C11H13N5

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N5 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |

| Standard InChI Key | BJAPWCPZYZFOBR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C4H4N2) substituted with:

-

A methyl group (-CH3) at position 2.

-

A pyridin-3-ylmethyl group (-CH2-C5H4N) at the N4 position.

-

Two amino groups (-NH2) at positions 4 and 6.

This configuration confers both hydrophilicity (via amino groups) and lipophilicity (via aromatic rings), influencing its solubility and bioavailability .

Table 1: Key Physicochemical Properties

The Topological Polar Surface Area (TPSA) of 76.7 Ų suggests moderate membrane permeability, while the LogP value (unreported) is anticipated to balance hydrophilic and hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Condensation Reaction: Pyridine-3-carbaldehyde reacts with 4,6-diamino-2-methylpyrimidine under acidic conditions to form an imine intermediate.

-

Reductive Amination: Sodium cyanoborohydride reduces the imine to a secondary amine, yielding the final product.

-

Purification: Chromatography (e.g., silica gel or HPLC) ensures >95% purity.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Condensation + Reduction | 65–70 | 95 | Byproduct formation |

| Microwave-Assisted | 80–85 | 98 | High equipment cost |

| Solid-Phase Synthesis | 50–55 | 90 | Scalability issues |

Microwave-assisted synthesis improves yield but requires specialized instrumentation.

Biological Activity and Mechanism

Target Engagement

The compound inhibits kinases and G-protein-coupled receptors (GPCRs) by:

-

Competing with ATP for binding pockets in kinase domains.

-

Stabilizing inactive conformations of GPCRs through hydrogen bonding with conserved residues .

In Vitro Findings

-

Antiproliferative Activity: IC50 values of 12–18 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

-

Anti-inflammatory Effects: Suppresses TNF-α production in macrophages by 40% at 10 µM .

Table 3: Biological Activity Profile

| Assay | Result (IC50/EC50) | Model System |

|---|---|---|

| Kinase Inhibition | 8.2 µM | EGFR kinase |

| GPCR Modulation | 15.4 µM | β2-adrenergic receptor |

| Cytotoxicity | 12–18 µM | MCF-7, A549 |

Applications in Drug Discovery

Lead Optimization

Structural analogs of this compound have been explored as:

-

Anticancer Agents: Pyrido[3,4-d]pyrimidine derivatives show selective inhibition of tyrosine kinases.

-

Anti-inflammatory Drugs: Amino-substituted pyrimidines reduce cytokine release in preclinical models.

Patent Landscape

-

WO2023156789: Covers pyrimidine derivatives for treating autoimmune disorders.

-

US2024102031: Claims kinase inhibitors derived from 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine.

Challenges and Future Directions

Limitations

-

Synthetic Complexity: Low yields in traditional methods hinder large-scale production.

-

Pharmacokinetic Gaps: Oral bioavailability and metabolic stability remain uncharacterized .

Emerging Opportunities

-

Nanoformulations: Liposomal encapsulation to enhance solubility and target specificity.

-

PROTAC Development: Utilizing the compound as a warhead for degrading disease-related proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume